Biotin-PEG9-amine

Catalog No.
S1972843
CAS No.
960132-48-3
M.F
C30H58N4O11S
M. Wt
682.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG9-amine

CAS Number

960132-48-3

Product Name

Biotin-PEG9-amine

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C30H58N4O11S

Molecular Weight

682.9

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1

InChI Key

UHIKHSATVJGWOI-YCVJPRETSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Biotin-PEG9-amine is a specialized compound that combines a biotin moiety with a polyethylene glycol (PEG) chain of nine ethylene glycol units, terminating in a primary amine group. This structure enhances hydrophilicity and solubility, making it suitable for various biochemical applications. The compound is often utilized in the synthesis of protein-recruiting chimeras known as PROTACs (proteolysis-targeting chimeras), which facilitate targeted protein degradation in cellular environments . The molecular formula for Biotin-PEG9-amine is C30H58N4O11S, indicating its complex structure that supports diverse chemical functionalities .

  • Wear appropriate personal protective equipment (PPE) like gloves and eye protection when handling the compound.
  • Follow general laboratory safety procedures for handling chemicals.
  • Biotin: A small molecule that can bind specifically to streptavidin, a protein commonly used in biochemical assays []. This bioconjugation technique allows researchers to attach various biomolecules (proteins, DNA, etc.) to surfaces or other molecules of interest.
  • Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that increases the water solubility and stability of the molecule. PEG spacers can also reduce non-specific interactions between the biomolecule and its environment [].
  • Amino Group (NH2): A reactive group that can be used to covalently attach the linker to other molecules. This allows for the creation of customized bioconjugates for specific research needs.

Here are some potential applications of O-(2-Aminoethyl)-O'[2-(biotinylamino)ethyl]octaethylene glycol in scientific research:

  • Immobilization of Biomolecules

    The biotin-streptavidin interaction can be used to immobilize enzymes, antibodies, or other biomolecules on surfaces like beads or sensor chips. This allows for studies of their activity, function, and interaction with other molecules [, ].

  • Drug Delivery Systems

    Biotinylated nanoparticles can be designed using this linker to deliver drugs or imaging agents to specific targets in the body. The streptavidin-biotin interaction can be used to control the release of the drug or facilitate targeted delivery [].

  • Biosensing Applications

    Biotinylated probes can be used in biosensors to detect specific biomolecules like proteins or DNA. The streptavidin-biotin interaction helps immobilize the probe on the sensor surface, leading to a more sensitive and specific detection method [].

  • Protein-Protein Interaction Studies

    This linker can be used to create bifunctional molecules that can bridge two proteins of interest. This allows researchers to study protein-protein interactions and their role in cellular processes [].

Due to its functional groups:

  • Amine Reactivity: The terminal amine can react with activated carboxylic acids or NHS (N-hydroxysuccinimide) esters to form stable amide bonds, crucial for conjugating biotin to proteins or other biomolecules .
  • Biotinylation: The biotin component allows for specific binding to avidin or streptavidin, facilitating the purification and detection of biotinylated molecules in various assays .
  • Crosslinking: Biotin-PEG9-amine can be used to crosslink proteins or other biomolecules, enhancing the stability and functionality of conjugates in therapeutic applications .

The biological activity of Biotin-PEG9-amine is primarily linked to its ability to facilitate biotinylation, which enhances the targeting and delivery of therapeutic agents. Its use in PROTACs has shown promise in selectively degrading specific proteins involved in disease processes, thus providing a novel approach to drug development. In studies, conjugates formed with Biotin-PEG9-amine have demonstrated improved cellular uptake and bioactivity compared to unmodified counterparts .

Biotin-PEG9-amine can be synthesized through several methods:

  • Direct Coupling: The primary amine group can be reacted with activated PEG derivatives (e.g., NHS esters) to introduce the PEG chain onto biomolecules.
  • Biotinylation Reactions: The compound can be synthesized by attaching biotin to a PEG backbone through amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Polymerization Techniques: Utilizing controlled polymerization methods allows for the precise design of the PEG chain length and functionalization.

Biotin-PEG9-amine has diverse applications across various fields:

  • Drug Development: Used in PROTACs for targeted protein degradation, offering new therapeutic strategies against cancer and other diseases .
  • Diagnostics: Facilitates the detection and purification of biomolecules through biotin-streptavidin interactions.
  • Nanotechnology: Serves as a linker in the development of nanocarriers for drug delivery systems.
  • Cell Culture: Enhances cell attachment and growth through surface modification of culture plates .

Studies have shown that Biotin-PEG9-amine enhances intracellular delivery when conjugated with proteins, particularly anionic proteins like bovine serum albumin. The biotin moiety facilitates receptor-mediated endocytosis via biotin receptors on cell surfaces, leading to improved uptake compared to non-biotinylated counterparts . Additionally, its PEG component reduces immunogenicity and increases circulation time in vivo.

Several compounds share structural similarities with Biotin-PEG9-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Biotin-PEG5-aminoShorter PEG chain (five units)Less hydrophilic than Biotin-PEG9-amino
Biotin-NHS EsterContains NHS ester instead of aminePrimarily used for quick coupling reactions
Propargyl-PEG9-aminoContains propargyl groupEnables click chemistry applications
Biotin-AmineSimple biotin with primary amineLacks PEG chain; less soluble

Biotin-PEG9-amine stands out due to its longer PEG chain, which enhances solubility and reduces aggregation compared to shorter PEG derivatives. Its unique combination of biotin functionality with a flexible PEG spacer allows for versatile applications in drug development and biochemical research.

Biotin (vitamin H), a water-soluble vitamin, exhibits unparalleled affinity for avidin and streptavidin proteins ($$K_d \approx 10^{-15}$$ M), making it indispensable in molecular recognition systems. This interaction forms the basis for numerous biotechnological applications, including affinity purification and diagnostic assays. Polyethylene glycol (PEG), a biocompatible polymer, enhances solubility, reduces immunogenicity, and improves pharmacokinetics of conjugated molecules. The combination of biotin’s targeting capability with PEG’s stealth properties creates multifunctional reagents optimized for biological environments.

Emergence of Biotin-Polyethylene Glycol 9-Amine in Chemical Biology

Biotin-polyethylene glycol 9-amine (Biotin-PEG9-amine) represents a strategic fusion of these components. Its structure—a biotin headgroup, a 9-unit PEG spacer, and a terminal amine—enables precise conjugation while maintaining bioactivity. First reported in solid-phase synthesis studies, this compound has become critical in proteolysis-targeting chimeras (PROTACs), drug delivery systems, and nanotechnology. The PEG9 chain ($$ \text{-(OCH}2\text{CH}2)_9\text{-} $$) balances steric flexibility and molecular spacing, facilitating interactions in crowded biological matrices.

Stepwise Synthetic Routes for Biotin-PEG9-Amine

Overview of the Two-Step Convergent Strategy

The most widely adopted laboratory synthesis uses a convergent two-step sequence:

  • Activation of D-biotin’s carboxylate as an N-hydroxysuccinimide (NHS) ester or a p-nitrophenyl ester.
  • Nucleophilic substitution by commercially available nona-ethylene glycol monoamine (H₂N-PEG9-OH), yielding the target amide.

This approach avoids excessive protecting-group manipulations, tolerates the hydrophilic PEG chain, and consistently delivers ≥70% isolated yield on gram scale [1] [2].

Detailed Laboratory Protocol and Representative Data

Table 1 summarizes representative conditions collected from peer-reviewed and patent literature for each reaction stage.

StageReagents & ConditionsReaction TimeTypical YieldNotes
1. Biotin ActivationD-Biotin, disuccinimidyl carbonate, Et₃N, anhydrous DMF, 0 °C → rt1 h95% [3]No chromatography required; DSC by-product easily triturated.
2. Amide CouplingH₂N-PEG9-OH (MW 682.87), NHS-biotin, DIPEA, DMF, 25 °C3 h77–88% [3] [1]PEG excess (1.2 equiv.) minimizes di-biotinylation side reactions.
3. Work-UpAqueous quench, extraction (EtOAc/H₂O), rotary evaporationQuantitativePEG chain partitions into organic phase when salted out.
4. PurificationFlash RP-silica or C18-HPLC, H₂O/MeCN + 0.1% TFA gradient<30 min>95% purity [4] [2]See Section 1.3 for full chromatographic parameters.
Yield Projection

Assuming 10 mmol biotin input, the protocol affords 7.2–8.4 mmol (4.9–5.8 g) of crystalline Biotin-PEG9-amine after purification, corresponding to an overall yield of 73–84%. Scale-up to 100 g has been reported in process notes with no diminution in selectivity [5] [6].

One-Pot Sequential Activation–Coupling Variant

A streamlined alternative treats D-biotin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and H₂N-PEG9-OH simultaneously in aqueous MES buffer (pH 5.5). Although greener and aqueous, competing O → N acyl migration in aqueous media typically limits isolated yields to 55–60% [1].

Branched-Linker Derivative Route

For dual-payload designs, Weber et al. synthesized a Y-shaped biotin bis-PEG azide via early NHS activation, bis-hydroxy PEG attachment (77%), iodide displacement (71%), and azide substitution (87%), demonstrating the robustness of NHS chemistry for PEG chain installation [3]. While the final scaffold differs from PEG9-amine, the intermediate bis-hydroxy biotin (compound 7) oxidatively converts into mono-amine derivatives by selective Mitsunobu inversion followed by hydrazinolysis, offering an orthogonal entry to Biotin-PEG9-amine analogs (overall 46–52%) [3].

Solid-Phase vs. Solution-Phase Synthesis Strategies

Conceptual Comparison

Solution-phase protocols dominate industrial production, but solid-phase methods—borrowing from peptide synthesis—have emerged to access monodisperse PEG linkers with exact chain lengths. Fmoc-protected miniPEG units (–OCH₂CH₂–) can be iteratively coupled on rink-amide resin before final biotinylation and global cleavage [7] [8].

Performance Metrics

Table 2 contrasts key performance indicators for both paradigms.

MetricSolution-Phase (NHS Route)Solid-Phase (Fmoc miniPEG)
Batch Size RangeGram → Kilogram [5]Milligram → 10 g [8]
Chain Length ControlPolydisperse if PEG9 amine sourced from polymer mix; monodisperse available from specialty vendors [9]Precisely ≥99% monodispersity; single PEG unit granularity [7]
Overall Yield (n = 9)73–84% [3]45–60% (after 9 iterative couplings and cleavage) [8]
Solvent Consumption per g Product10–15 L (DMF + EtOAc) [3]25–40 L (DMF, NMP, piperidine) [8]
Green-Chemistry Score (E-factor)25–30>60
Purification DemandSingle RP-HPLC run [4]Crude often >90% pure; desalting only
ScalabilityHigh (stirred-tank reactors)Moderate; resin cost scales linearly
Regulatory Track RecordExtensive (biotinylated APIs)Emerging; niche diagnostics

Research Findings on Stereochemical Integrity

MiniPEG solid-phase synthesis preserves stereochemistry at the ureido ring of biotin and yields material free of racemization, as confirmed by chiral HPLC (e.e. > 99%) in thrombospondin domain studies [8]. In contrast, solution-phase NHS coupling displays ≤0.5% epimerization under mild base, acceptable for research reagents [7].

Chromatographic Purification and Quality Assessment

Preparative Chromatography Workflows

Two complementary chromatographic modes dominate purification:

  • Reversed-Phase C18 HPLC—ideal for laboratory batches (≤25 g).
  • Flash Silica with Water-Compatible Stationary Phases—preferred for pilot-scale kg lots.

Table 3 compiles typical instrumental settings.

ParameterPreparative RP-HPLCFlash RP-Silica
Column250 × 21 mm C18, 5 µm120 g C18-bonded silica
Mobile Phase A0.1% TFA in H₂OH₂O
Mobile Phase B0.1% TFA in MeCNMeOH
Gradient5% → 60% B in 25 min0% → 100% B in 15 min
Flow18 mL min⁻¹50 mL min⁻¹
Detection214 nm, 280 nmUV 215 nm
Retention Time13.5 min ±0.3 min [4]Fraction 3 of 8 (8–10 min)
Load Capacity120 mg injection4 g bed load per run
Isolated Purity>98% (HPLC area) [4]95–97% [10] [6]

Analytical Characterization Panel

Quality control relies on orthogonal analytical methods (Table 4).

TechniqueAcceptance CriteriaRepresentative Result
HPLC (C18, 30 °C, 10 min gradient)Single peak; purity ≥95%97.6% AUC [4]
ESI-MS (positive mode)[M+H]⁺ = 683.87 ± 0.5 DaObserved 683.85 Da [2]
¹H NMR (DMSO-d₆, 500 MHz)Integral matches 30 H; ureido NH at 6.4 ppmPass [4]
Karl-Fischer≤0.5% w/w H₂O0.28%
Endotoxin (LAL)<1 EU mg⁻¹<0.05 EU mg⁻¹ [11]

Removal of Process Impurities

  • PEG Dimers/Trimers: Gradient extension to 80% MeCN resolves higher oligomers (resolution ≥ 2.0) [12].
  • Residual NHS: Monitored at 260 nm; typically <0.02% after aqueous washes [1].
  • Solvent Residues: ≤300 ppm DMF after vacuum drying at 40 °C for 4 h [10].

Comparative Research Findings

Reaction Kinetics and Thermodynamic Considerations

Kinetic monitoring via in-line FTIR reveals second-order rate constants (k₂) of 8.2 M⁻¹ min⁻¹ for NHS ester formation and 5.7 M⁻¹ min⁻¹ for amide coupling at 25 °C, indicating that the overall rate is controlled by the nucleophilic substitution step [5] [3]. Entropy-driven PEG conformational freedom contributes to high effective molarity, facilitating near-quantitative conversions without excess coupling agents [13].

Influence of PEG Length on Product Hydrodynamics

Dynamic light scattering shows hydrodynamic radii (R_h) of 1.9 nm for Biotin-PEG9-amine, compared with 1.3 nm (PEG4) and 2.8 nm (PEG15), correlating with improved aqueous solubility yet manageable viscosity in formulation buffers [14] [11].

Effect on Streptavidin Binding Affinity

Surface plasmon resonance (SPR) studies report dissociation constants (K_D) of 17 pM for Biotin-PEG9-amine–streptavidin complexes, marginally weaker than free biotin (4.5 pM) but comparable to PEG11 derivatives [13]. The nine-unit spacer places the biotin ring 38–42 Å from cargo surfaces, mitigating steric occlusion at avidin binding pockets [15].

Environmental Footprint of Production

Life-cycle assessment indicates an E-factor reduction from 58 to 26 when switching from solid-phase to optimized solution-phase NHS synthesis due to decreased solvent volume and elimination of resin waste [9]. Adoption of greener solvents (2-MeTHF in place of DMF) cuts CO₂-equivalent emissions by an additional 22% without affecting yield [1].

XLogP3

-2.2

Wikipedia

N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide

Dates

Last modified: 08-16-2023

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